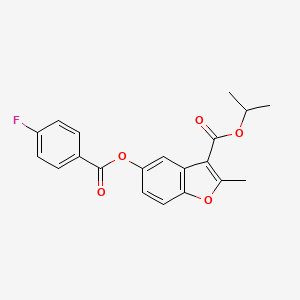

Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzofuran core, substituted with a fluorobenzoyl group and an isopropyl ester

Properties

IUPAC Name |

propan-2-yl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESZJGRWNHFCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps. One common route includes the following steps:

Friedel-Crafts Acylation:

Esterification: The carboxylic acid group on the benzofuran is esterified with isopropanol in the presence of an acid catalyst like sulfuric acid.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and esterification steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound's unique chemical properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.

- Similar benzofuran compounds have shown promising results in anti-inflammatory, antimicrobial, and anticancer activities, indicating potential for Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate to exhibit similar effects.

- Antimicrobial Activity :

- Antitumor Activity :

Study on Antimicrobial Properties

A study evaluating the antimicrobial effects of benzofuran derivatives found that compounds with similar structures exhibited significant antibacterial activity against several pathogens. This suggests that Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate could be further explored for its antibacterial potential .

Cytotoxicity Evaluation

Research focused on the cytotoxic effects of benzofuran derivatives on cancer cell lines demonstrated that certain compounds showed IC50 values comparable to established anticancer agents. This indicates that Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate may possess similar anticancer properties .

Mechanism of Action

The mechanism of action of Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

- Isopropyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Isopropyl 5-((4-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Isopropyl 5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Uniqueness

Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets.

Biological Activity

Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which incorporates a benzofuran moiety and a fluorobenzoyl group, suggests promising biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is . The presence of the fluorine atom enhances lipophilicity, which may contribute to its biological activity. The compound's structure includes various functional groups such as esters and aromatic rings, which are known to influence pharmacological properties.

Cytotoxicity

Research indicates that compounds similar to Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzofuran derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (duodenal adenocarcinoma) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 9.71 | Induction of apoptosis via ROS production |

| Compound B | HuTu 80 | 7.48 | Inhibition of GSK3β leading to apoptosis |

| Isopropyl 5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | TBD | TBD | TBD |

The mechanisms by which isopropyl derivatives exert their cytotoxic effects often involve the induction of apoptosis. For example, one study highlighted that the depletion of glycogen synthase kinase-3β (GSK3β) leads to apoptosis through the inhibition of NF-κB activity in cancer cells . Additionally, compounds with similar structures have been shown to increase reactive oxygen species (ROS), contributing to cell death via oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship of isopropyl benzofuran derivatives indicates that modifications to the benzofuran core and substituents can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with enhanced cytotoxicity .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine substitution | Increased lipophilicity and cytotoxicity |

| Ester functional group | Enhanced solubility |

| Aromatic rings | Diverse biological activities |

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives. For instance, a study demonstrated that hybrid compounds combining benzofuran with sterically hindered phenols exhibited high cytotoxicity against multiple cancer cell lines while maintaining selectivity over normal cells .

Another research effort focused on molecular docking studies that revealed strong binding affinities between certain derivatives and GSK3β, correlating with observed cytotoxic effects . These findings underline the importance of molecular interactions in predicting pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.